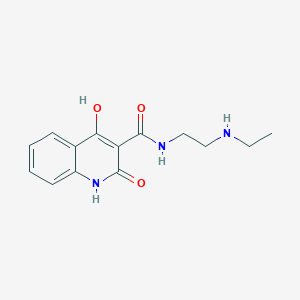

4-Hydroxy-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid (2-ethylamino-ethyl)-amide

CAS No.: 378199-95-2

Cat. No.: VC2675074

Molecular Formula: C14H17N3O3

Molecular Weight: 275.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 378199-95-2 |

|---|---|

| Molecular Formula | C14H17N3O3 |

| Molecular Weight | 275.3 g/mol |

| IUPAC Name | N-[2-(ethylamino)ethyl]-4-hydroxy-2-oxo-1H-quinoline-3-carboxamide |

| Standard InChI | InChI=1S/C14H17N3O3/c1-2-15-7-8-16-13(19)11-12(18)9-5-3-4-6-10(9)17-14(11)20/h3-6,15H,2,7-8H2,1H3,(H,16,19)(H2,17,18,20) |

| Standard InChI Key | NDPWLIDXHIDCEX-UHFFFAOYSA-N |

| SMILES | CCNCCNC(=O)C1=C(C2=CC=CC=C2NC1=O)O |

| Canonical SMILES | CCNCCNC(=O)C1=C(C2=CC=CC=C2NC1=O)O |

Introduction

Chemical Structure and Properties

4-Hydroxy-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid (2-ethylamino-ethyl)-amide belongs to the family of quinoline derivatives, specifically to the subclass of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamides. This compound features a quinoline core structure with specific functional groups that contribute to its biological activities. The fundamental quinoline skeleton provides a rigid framework, while the various substituents modulate its pharmacological properties and potential therapeutic applications.

The compound has been identified with the CAS number 378199-95-2, which serves as its unique chemical identifier in various databases and research literature. The molecular formula of this compound is C14H17N3O3, indicating its composition of 14 carbon atoms, 17 hydrogen atoms, 3 nitrogen atoms, and 3 oxygen atoms. This specific molecular composition gives the compound a molecular weight of 275.3 g/mol. The IUPAC name for this compound is N-[2-(ethylamino)ethyl]-4-hydroxy-2-oxo-1H-quinoline-3-carboxamide, which precisely describes its chemical structure according to standardized nomenclature.

Structural Characteristics

The structural features of 4-Hydroxy-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid (2-ethylamino-ethyl)-amide include:

-

A quinoline core structure with a lactam functionality (2-oxo-1,2-dihydroquinoline)

-

A hydroxyl group at position 4 (4-hydroxy)

-

A carboxamide group at position 3

-

An ethylamino-ethyl substituent connected to the carboxamide group

This structural arrangement contributes to the compound's chemical reactivity, solubility properties, and biological interactions, which collectively determine its pharmacological profile.

Physical and Chemical Properties

The physical and chemical properties of 4-Hydroxy-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid (2-ethylamino-ethyl)-amide are summarized in the following table:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C14H17N3O3 | |

| Molecular Weight | 275.3 g/mol | |

| CAS Number | 378199-95-2 | |

| IUPAC Name | N-[2-(ethylamino)ethyl]-4-hydroxy-2-oxo-1H-quinoline-3-carboxamide | |

| InChI Key | NDPWLIDXHIDCEX-UHFFFAOYSA-N | |

| SMILES Notation | CCNCCNC(=O)C1=C(C2=CC=CC=C2NC1=O)O |

The compound's structure includes several functional groups that can participate in hydrogen bonding, including the 4-hydroxyl group, the lactam NH, and the carboxamide NH. These functional groups significantly influence the compound's solubility profile, potentially enhancing its solubility in polar solvents while limiting its solubility in non-polar environments.

Synthesis Methodologies

The synthesis of 4-Hydroxy-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid (2-ethylamino-ethyl)-amide involves sophisticated organic chemistry techniques that have been developed and refined over years of research. The synthesis typically follows strategies similar to those used for related quinoline derivatives, with specific modifications to incorporate the ethylamino-ethyl amide functionality.

General Synthetic Approaches

The synthesis of quinoline derivatives, including our target compound, often involves condensation reactions or cyclization processes. These synthetic routes typically begin with appropriate precursors that can be assembled to form the quinoline core structure, followed by further modifications to introduce the specific functional groups required.

Pharmacological Properties and Biological Activity

4-Hydroxy-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid (2-ethylamino-ethyl)-amide belongs to a class of compounds that have demonstrated significant biological activities, particularly in the context of pain management and autoimmune disorders. While specific data on our target compound may be limited, information on structurally similar compounds provides valuable insights into its potential pharmacological properties.

Analgesic Activity

Compounds structurally related to 4-Hydroxy-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid (2-ethylamino-ethyl)-amide have demonstrated promising analgesic (pain-relieving) properties in various experimental models . Research conducted by Ukrainets and colleagues has documented the analgesic activity of hydroxyalkylamides of 1-(2-cyanoethyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid, which share structural similarities with our target compound .

The analgesic effects of these compounds are believed to be mediated through their interactions with specific receptors or pathways involved in pain signaling. The presence of the 4-hydroxyl group and the carboxamide functionality appears to be critical for their analgesic activity, suggesting that our target compound may exhibit similar properties.

Structure-Activity Relationships

Understanding the relationship between the structural features of 4-Hydroxy-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid (2-ethylamino-ethyl)-amide and its biological activities is crucial for rational drug design and optimization. Analysis of structure-activity relationships (SAR) provides insights into which structural elements are essential for specific biological effects and which can be modified to enhance desired properties or mitigate unwanted effects.

Key Structural Elements Affecting Biological Activity

Research on related quinolinecarboxamide derivatives has identified several structural features that significantly influence their biological activities:

Comparative Analysis with Related Compounds

A comparison of 4-Hydroxy-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid (2-ethylamino-ethyl)-amide with structurally related compounds provides insights into how specific structural modifications influence biological activities. The following table presents a comparative analysis of our target compound with related derivatives:

This comparative analysis highlights how subtle structural modifications can significantly influence the biological profiles of these compounds, providing valuable insights for future drug design and optimization efforts.

Research Applications and Future Directions

4-Hydroxy-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid (2-ethylamino-ethyl)-amide and related compounds represent an active area of pharmaceutical research, with significant potential for various therapeutic applications. Current research efforts focus on understanding their mechanisms of action, optimizing their pharmacological properties, and exploring new therapeutic applications.

Current Research Focus

Current research on quinolinecarboxamide derivatives similar to our target compound encompasses several key areas:

-

Optimization of synthetic routes to improve yield, purity, and scalability

-

Detailed investigation of structure-activity relationships to identify optimal substitution patterns

-

Exploration of mechanisms of action at the molecular and cellular levels

-

Evaluation of pharmacokinetic properties and toxicological profiles

-

Assessment of efficacy in various disease models, particularly those related to pain and autoimmune disorders

The development of compounds such as laquinimod, which has progressed to phase II clinical studies for multiple sclerosis, demonstrates the therapeutic potential of this class of compounds and encourages further research in this direction .

Future Research Directions

Based on the current state of knowledge, several promising future research directions can be identified for 4-Hydroxy-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid (2-ethylamino-ethyl)-amide and related compounds:

-

Development of structure-based drug design approaches to optimize interactions with specific biological targets

-

Exploration of potential applications beyond pain management and autoimmune disorders, such as in inflammatory conditions or neurodegenerative diseases

-

Investigation of combination therapies to enhance efficacy or mitigate side effects

-

Development of novel drug delivery systems to improve bioavailability and target specificity

-

Exploration of the potential of these compounds as research tools to elucidate biological mechanisms involved in pain perception and immune regulation

The continued exploration of the therapeutic potential of quinolinecarboxamide derivatives, including our target compound, holds promise for the development of novel treatments for various medical conditions with significant unmet needs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume